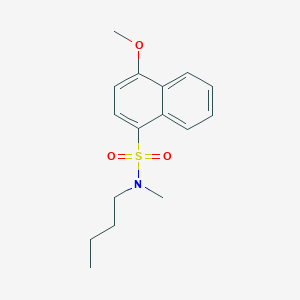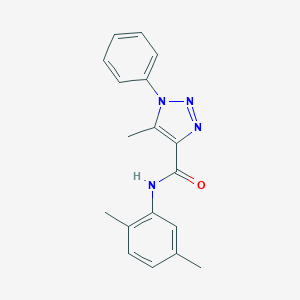
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DMTA, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. DMTA is a triazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the activity of human topoisomerase IIα, which is involved in DNA replication and transcription, leading to cell death. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the activity of fungal lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, leading to fungal cell death.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects, such as the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to induce cell cycle arrest at the G2/M phase, leading to cell death. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been reported to inhibit the migration and invasion of cancer cells by regulating the expression of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has various advantages and limitations for lab experiments. One advantage is its high selectivity towards certain metal ions, making it a potential ligand for metal ion detection and separation. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit high solubility in various solvents, making it easy to handle in lab experiments. However, one limitation of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its low stability in acidic and basic conditions, which can affect its activity and selectivity.
Orientations Futures
There are various future directions for the research on N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One direction is the development of new drugs based on N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide for the treatment of various diseases, such as cancer, fungal infections, and viral infections. Another direction is the optimization of the synthesis method of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide to improve its yield and purity. Additionally, the study of the mechanism of action of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its biochemical and physiological effects can lead to the discovery of new targets for drug development. Finally, the exploration of new applications of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, such as in the field of catalysis and materials science, can lead to the development of new technologies.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, such as the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate followed by cyclization with phenyl isocyanate. Another method involves the reaction of 2,5-dimethylphenylhydrazine with 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid followed by acylation with acetic anhydride. The synthesis of N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide using these methods has been reported in various scientific journals.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has various potential applications in scientific research, such as in the development of new drugs, as a fluorescent probe for imaging, and as a ligand for metal ions. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit anticancer, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. Additionally, N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a fluorescent probe for imaging of cancer cells and metal ions due to its unique optical properties. N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been reported to exhibit high selectivity towards certain metal ions, making it a potential ligand for metal ion detection and separation.
Propriétés
Formule moléculaire |
C18H18N4O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-12-9-10-13(2)16(11-12)19-18(23)17-14(3)22(21-20-17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,19,23) |
Clé InChI |
CTMDVMFGACNNMV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine](/img/structure/B228742.png)
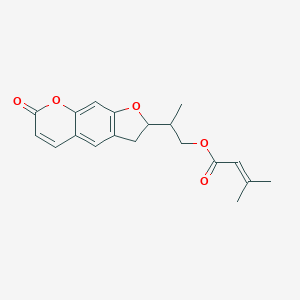

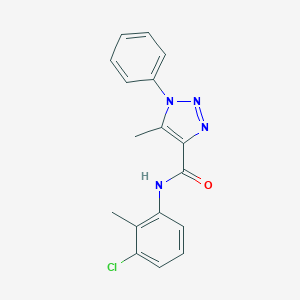
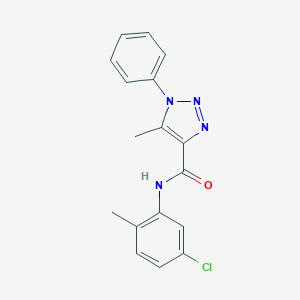

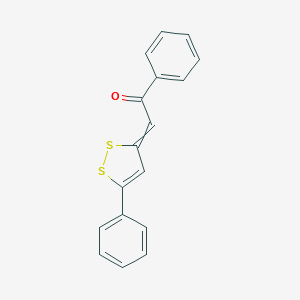
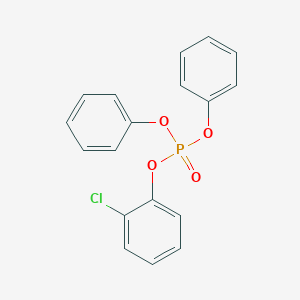
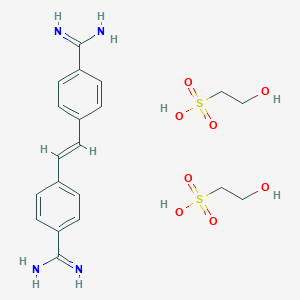


![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

